molecular formula C12H14ClNO2 B591810 (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide CAS No. 863127-76-8

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

Cat. No.: B591810
CAS No.: 863127-76-8
M. Wt: 239.699
InChI Key: DBYFNZJHXGNAGW-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide is a useful research compound. Its molecular formula is C12H14ClNO2 and its molecular weight is 239.699. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Antitumor Agents

  • Application: The compound is used as an intermediate in the synthesis of dasatinib monohydrate, an antitumor agent. This process involves acetylation with (E)-3-ethoxyacryloyl chloride to give (E)-N-(2- chloro-6-methylphenyl)-3-ethoxyacrylamide, which is then transformed through several steps to produce dasatinib monohydrate (Zang Jia-liang et al., 2009).

Corrosion Inhibition Studies

  • Application: This compound is part of a class of acrylamide derivatives that have been studied for their effectiveness as corrosion inhibitors, particularly for copper in nitric acid solutions. The effectiveness of these compounds as mixed-type inhibitors in preventing corrosion has been demonstrated using various chemical and electrochemical methods (Ahmed Abu-Rayyan et al., 2022).

Environmental and Biochemical Studies

  • Application: Derivatives of this compound, such as acetochlor, have been studied for their environmental impact and biochemical pathways. Research includes the study of biodegradation processes, such as N-deethoxymethylation, and the role of specific enzymes in these processes (Fei Wang et al., 2015).

Development of Efficient Synthesis Methods

  • Application: The compound has been used in the development of efficient synthesis methods for related compounds. For example, it is involved in the synthesis of 2-aminothiazole-5-carboxylamide, a precursor in the production of the anti-cancer drug dasatinib (Bang-Chi Chen et al., 2009).

Synthesis of Novel Compounds

  • Application: The compound is part of the synthesis process for various novel chemical entities, such as diastereoselective synthesis and x-ray crystallographic studies of cyanoacrylamide derivatives (S. Bondock et al., 2014).

Pharmaceutical Research

  • Application: (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide and its derivatives have been studied for their potential use in pharmaceutical applications, such as the synthesis of histone deacetylase inhibitors, which have implications in cancer therapy (Yi-Min Liu et al., 2015).

Properties

IUPAC Name

(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c1-3-16-8-7-11(15)14-12-9(2)5-4-6-10(12)13/h4-8H,3H2,1-2H3,(H,14,15)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYFNZJHXGNAGW-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=CC(=O)NC1=C(C=CC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/C(=O)NC1=C(C=CC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide in the synthesis of Dasatinib?

A1: this compound serves as a crucial building block in the multi-step synthesis of Dasatinib. [] The research outlines its conversion into 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (5), another key intermediate. This transformation involves a one-pot reaction with N-bromosuccinimide, water, and thiourea. Ultimately, intermediate (5) undergoes further reactions to yield the final Dasatinib molecule.

Q2: Could you elaborate on the specific reactions involving this compound in the Dasatinib synthesis?

A2: The provided research describes the synthesis of this compound from the reaction of 2-Chloro-6-methylaniline with (E)-3-ethoxyacryloyl chloride. [] This compound is then reacted with N-bromosuccinimide and water, followed by thiourea, in a single reaction vessel ("one-pot" reaction). This reaction sequence results in the formation of 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (5), which is a direct precursor to Dasatinib in the synthetic pathway.

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